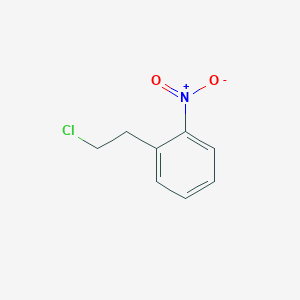

1-(2-Chloroethyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-(2-Chloroethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28917-41-1 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 |

InChI Key |

TWVULDZVRRLVSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)[N+](=O)[O-] |

Origin of Product |

United States |

An In-depth Technical Guide to 1-(2-Chloroethyl)-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloroethyl)-2-nitrobenzene, a bifunctional organic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established chemical principles to offer a detailed profile. We will explore its core physical and chemical properties, plausible synthetic routes, characteristic reactivity, and its pivotal role as a versatile building block for pharmaceutical intermediates. The insights herein are grounded in an analysis of its structural components: a reactive chloroethyl group and an electron-withdrawing nitro-substituted aromatic ring, which together offer a unique platform for constructing complex molecular architectures.

Introduction and Structural Elucidation

1-(2-Chloroethyl)-2-nitrobenzene (also known as 2-nitrophenethyl chloride) is an aromatic compound featuring a benzene ring substituted with a nitro group and a 2-chloroethyl group at the ortho positions. The strategic placement of these two functional groups dictates its chemical behavior and renders it a valuable precursor in multi-step organic syntheses.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1] More importantly for this molecule, the nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many heterocyclic compounds. The 2-chloroethyl side chain contains a primary alkyl chloride, making it an excellent electrophile for nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Caption: Molecular Structure of 1-(2-Chloroethyl)-2-nitrobenzene.

Physicochemical Properties

As previously noted, specific, experimentally verified physical property data for 1-(2-chloroethyl)-2-nitrobenzene is scarce. The following table presents a combination of calculated values and estimates based on its molecular structure and data from analogous compounds, such as 2-nitrophenethyl alcohol and 1-bromo-2-nitrobenzene.[2][3] These values provide a useful baseline for handling and experimental design.

| Property | Value (Estimated/Calculated) | Source/Basis |

| Molecular Formula | C₈H₈ClNO₂ | - |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | Pale yellow liquid or low-melting solid | Analogy to similar nitroaromatics[4] |

| Melting Point | 2-4 °C | Inferred from 2-nitrophenethyl alcohol (2 °C) |

| Boiling Point | > 250 °C | Inferred from 1-bromo-2-nitrobenzene (261 °C)[3] |

| Density | ~1.3 g/mL | Estimated based on structural analogues |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone) | General solubility of nitroaromatic compounds[2] |

Synthesis and Manufacturing

A practical and scalable synthesis of 1-(2-chloroethyl)-2-nitrobenzene can be envisioned starting from the commercially available 2-nitrophenethyl alcohol. The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Proposed Synthetic Protocol: Chlorination of 2-Nitrophenethyl Alcohol

This protocol describes a laboratory-scale procedure for the synthesis of 1-(2-chloroethyl)-2-nitrobenzene from 2-nitrophenethyl alcohol using thionyl chloride.

Materials:

-

2-Nitrophenethyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrophenethyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of pyridine (e.g., 0.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2-chloroethyl)-2-nitrobenzene.

Caption: Proposed synthesis workflow for 1-(2-chloroethyl)-2-nitrobenzene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(2-chloroethyl)-2-nitrobenzene stems from the independent or sequential reactions of its two functional groups. Its bromo-analogue, 1-(2-bromoethyl)-2-nitrobenzene, is a known precursor for various pharmaceutical intermediates, and it is reasonable to expect similar reactivity from the chloro-derivative.

Nucleophilic Substitution at the Chloroethyl Group

The primary chloride of the ethyl side chain is susceptible to attack by a wide range of nucleophiles (Sₙ2 reaction). This allows for the introduction of various functionalities, such as amines, azides, cyanides, and thiols.

A particularly relevant application is the reaction with primary or secondary amines to form N-substituted 2-nitrophenylethylamines. These products are valuable intermediates. For instance, 2-(2-nitrophenyl)ethanamine is a key precursor in some synthetic routes for Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder.[5]

Reduction of the Nitro Group and Cyclization

The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).

The combination of nucleophilic substitution followed by nitro reduction is a powerful strategy. Furthermore, the ortho-disposition of the nitro and ethyl groups allows for intramolecular cyclization reactions upon reduction of the nitro group. This provides a direct pathway to indole scaffolds, which are prevalent in a vast number of natural products and pharmaceuticals.

Caption: Key reaction pathways of 1-(2-chloroethyl)-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

No experimental spectra for 1-(2-chloroethyl)-2-nitrobenzene are readily available. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on established principles of NMR spectroscopy and analysis of similar structures.[6] The electron-withdrawing nitro group will deshield ortho and para protons, while the chloroethyl group will also influence the aromatic region and show characteristic aliphatic signals.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.9 - 8.1 | d | ~8.0 | Ar-H (para to ethyl) |

| ~7.5 - 7.7 | t | ~7.5 | Ar-H (para to nitro) | |

| ~7.3 - 7.5 | m | - | 2 x Ar-H | |

| ~3.8 - 4.0 | t | ~7.0 | -CH₂-Cl | |

| ~3.2 - 3.4 | t | ~7.0 | Ar-CH₂- | |

| ¹³C NMR | ~149.0 | s | - | C-NO₂ |

| ~135.0 | s | - | C-CH₂CH₂Cl | |

| ~133.0 | d | - | Ar-CH | |

| ~132.0 | d | - | Ar-CH | |

| ~128.0 | d | - | Ar-CH | |

| ~125.0 | d | - | Ar-CH | |

| ~44.0 | t | - | -CH₂-Cl | |

| ~35.0 | t | - | Ar-CH₂- |

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard (δ = 0.00 ppm). Actual values may vary.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(2-chloroethyl)-2-nitrobenzene is not available, its hazardous properties can be inferred from its functional groups. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Alkyl halides can be irritants and lachrymators. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2-Chloroethyl)-2-nitrobenzene represents a highly valuable, albeit under-documented, synthetic intermediate. Its bifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex nitrogen-containing molecules and heterocyclic systems like indoles. Its role as a potential precursor to key pharmaceutical intermediates, such as those used in the synthesis of Mirabegron, underscores its importance for the drug development industry. This guide provides a foundational understanding of its properties and reactivity, encouraging further experimental investigation into this promising chemical entity.

References

- BenchChem. (2025). Technical Guide: Determination of Physical Properties of 1-(2-Bromoethyl)-2-nitrobenzene.

-

PubChem. (n.d.). 1-Bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). Retrieved from [Link]

- BenchChem. (2025). Validating the Structure of 1-Chloro-2-(2-chloroethyl)benzene: A Comparative 13C NMR Guide.

-

Vedantham, R., et al. (2016). Practical synthesis of Mirabegron. ResearchGate. Retrieved from [Link]

-

International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

ChemSrc. (2025). 2-(2-Nitrophenyl)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). A process for making 2-nitro-1-ethanol derivatives.

-

precisionFDA. (n.d.). 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

-

Environmental Protection Agency. (2025). 1-Chloro-2-nitrobenzene - Exposure: Exposure Predictions. Retrieved from [Link]

-

CAS Common Chemistry. (2026). Perfluorooctanoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Quantum computational, spectroscopic analysis, and molecular docking studies of 2-chloroethyl benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

NextSDS. (n.d.). 2-[(2-nitrophenyl)amino]ethanol — Chemical Substance Information. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

YouTube. (2024). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. Retrieved from [Link]

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-溴-2-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloroethyl)-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a solved and publicly deposited crystallographic structure for 1-(2-Chloroethyl)-2-nitrobenzene was not identified. This guide will, therefore, focus on the theoretical and methodological aspects of its characterization, providing a framework for its empirical determination.

Introduction

1-(2-Chloroethyl)-2-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. The presence of a reactive chloroethyl group and a nitro group on the benzene ring makes it a versatile building block. Accurate knowledge of its three-dimensional structure and molecular weight is fundamental for understanding its reactivity, potential biological activity, and for use in computational modeling and drug design.

This guide provides a comprehensive overview of the essential techniques used to determine the crystallographic structure and molecular weight of organic compounds like 1-(2-Chloroethyl)-2-nitrobenzene. While specific experimental data for this compound is not available, we will delve into the principles and methodologies of single-crystal X-ray diffraction and mass spectrometry, the gold-standard techniques for these determinations.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. The theoretical molecular weight can be readily calculated from the chemical formula, C₈H₈ClNO₂.

Theoretical Molecular Weight: 185.61 g/mol .[1]

While the theoretical molecular weight is useful, experimental determination is crucial to confirm the identity and purity of a synthesized compound. The primary technique for this is mass spectrometry.

Experimental Methodology: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight with high precision.

Step-by-Step Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg/mL) of the synthesized 1-(2-Chloroethyl)-2-nitrobenzene in a suitable volatile solvent such as methanol or acetonitrile.

-

The solution must be free of particulate matter; filter if necessary.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte. For a small molecule like this, a positive ion mode is often a good starting point.

-

-

Infusion and Data Acquisition:

-

Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

-

Data Analysis:

-

The resulting spectrum will show peaks corresponding to the m/z of the ionized molecule. For 1-(2-Chloroethyl)-2-nitrobenzene, one would expect to see a peak for the molecular ion [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺.

-

The isotopic pattern should also be examined. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 isotopic pattern, which is a key signature for chlorine-containing compounds.

-

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Part 2: Crystallographic Structure Determination

While the molecular formula and connectivity of 1-(2-Chloroethyl)-2-nitrobenzene can be determined by techniques like NMR and mass spectrometry, its precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions, can only be elucidated through crystallographic studies. Single-crystal X-ray diffraction is the definitive method for this purpose.

Experimental Methodology: Single-Crystal X-ray Diffraction

This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule and ultimately determine the atomic positions.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth (The Crucial First Step):

-

High-quality single crystals are a prerequisite. For a compound like 1-(2-Chloroethyl)-2-nitrobenzene, which is likely a solid at room temperature, crystallization can be attempted by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Other techniques include vapor diffusion and slow cooling of a saturated solution. The goal is to obtain well-formed, non-twinned crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector collects the diffraction pattern (a series of spots of varying intensity).

-

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and angles.

-

Illustrative Example: Crystallographic Data of a Related Compound

As no data is available for the title compound, the crystallographic data for a structurally similar molecule, 1-Chloro-2-methyl-4-nitrobenzene, is presented below to illustrate how such information is typically reported.[2][3]

| Parameter | 1-Chloro-2-methyl-4-nitrobenzene[2][3] |

| Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) ** | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.661 |

This table provides the fundamental unit cell parameters that describe the size and shape of the repeating unit in the crystal lattice.

Visualization of the X-ray Crystallography Workflow

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the molecular weight and crystallographic structure of 1-(2-Chloroethyl)-2-nitrobenzene are critical steps in its comprehensive characterization. While this guide provides the theoretical molecular weight and outlines the established, robust methodologies of mass spectrometry and single-crystal X-ray diffraction, the acquisition of experimental data is paramount. The protocols and workflows detailed herein offer a clear path for researchers to undertake the empirical analysis of this compound, which will be invaluable for its future applications in medicinal chemistry and materials science.

References

-

NextSDS. 1-[(2-chloroethyl)thio]-2-nitrobenzene — Chemical Substance Information. [Link]

-

PubChem. Benzene, 1-((2-chloroethyl)thio)-4-nitro- | C8H8ClNO2S | CID 79666. [Link]

-

NextSDS. 1-[(2-chloroethyl)thio]-4-nitrobenzene — Chemical Substance Information. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846. [Link]

-

precisionFDA. 1-CHLORO-2-NITROBENZENE. [Link]

-

NIST. Benzene, 1-chloro-2-nitro-. [Link]

-

Wikipedia. 2-Nitrochlorobenzene. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

-

Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. [Link]

-

Matrix Fine Chemicals. 1-CHLORO-2-NITROBENZENE | CAS 88-73-3. [Link]

-

PubChem. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945. [Link]

Sources

Reactivity Profile of 1-(2-Chloroethyl)-2-nitrobenzene with Nucleophiles: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(2-chloroethyl)-2-nitrobenzene, a versatile bifunctional organic molecule. The presence of two distinct electrophilic centers—a primary alkyl chloride on the ethyl side chain and an activated aromatic ring—imparts a rich and nuanced chemical behavior. This document explores the interplay between nucleophilic substitution at the aliphatic side chain (SN2), nucleophilic aromatic substitution (SNAr), and intramolecular cyclization pathways. A detailed examination of reactions with various classes of nucleophiles, including amines, alkoxides, thiolates, and azide ions, is presented. Mechanistic insights, supported by established principles of organic chemistry, are discussed to provide a predictive framework for reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize nitroaromatic compounds as key building blocks.

Introduction: The Dichotomous Reactivity of 1-(2-Chloroethyl)-2-nitrobenzene

1-(2-Chloroethyl)-2-nitrobenzene is a molecule of significant interest in synthetic organic chemistry due to its dual reactivity. The molecule features:

-

A Primary Alkyl Halide: The 2-chloroethyl group is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. The reactivity of this site is influenced by the steric accessibility of the primary carbon and the nature of the attacking nucleophile.

-

An Activated Aromatic Ring: The potent electron-withdrawing nitro group at the ortho position significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the carbon atom bearing the chloroethyl substituent and the chlorine atom itself, should one be present on the ring.

This guide will systematically dissect the reactivity of 1-(2-chloroethyl)-2-nitrobenzene with a range of common nucleophiles, providing a framework for predicting and controlling the reaction pathways.

Nucleophilic Substitution at the Chloroethyl Side Chain (SN2 Pathway)

The primary chloroethyl group is the more susceptible site for nucleophilic attack under mild conditions, proceeding via a classic SN2 mechanism. The general transformation is depicted below:

Caption: General SN2 reaction pathway.

Reactions with Amines: Synthesis of N-Substituted 2-(2-Nitrophenyl)ethylamines

Primary and secondary amines are effective nucleophiles for the SN2 displacement of the chloride ion, leading to the formation of N-substituted 2-(2-nitrophenyl)ethylamines. These products are valuable intermediates, particularly for the synthesis of heterocyclic compounds.

The reaction typically proceeds by direct attack of the amine's lone pair on the carbon bearing the chlorine atom.[1] Over-alkylation can be a competing process, as the product amine is also nucleophilic.[1] Using an excess of the starting amine can mitigate this side reaction.

Table 1: Representative SN2 Reactions with Amine Nucleophiles

| Nucleophile | Product |

| Ammonia (NH₃) | 2-(2-Nitrophenyl)ethanamine |

| Diethylamine (Et₂NH) | N,N-Diethyl-2-(2-nitrophenyl)ethanamine |

| Piperidine | 1-[2-(2-Nitrophenyl)ethyl]piperidine |

Reactions with Alkoxides: The Williamson Ether Synthesis Pathway

Alkoxides (RO⁻) are strong nucleophiles and bases. In the case of the primary alkyl halide in 1-(2-chloroethyl)-2-nitrobenzene, substitution is highly favored over elimination. This reaction, known as the Williamson ether synthesis, yields 2-(2-nitrophenoxy)ethyl ethers.[2]

The reaction is typically carried out by deprotonating the corresponding alcohol with a strong base like sodium hydride (NaH) to generate the alkoxide in situ, which then reacts with the substrate.[2]

Table 2: Representative SN2 Reactions with Alkoxide Nucleophiles

| Nucleophile (from Alcohol) | Product |

| Methoxide (CH₃O⁻) | 1-(2-Methoxyethyl)-2-nitrobenzene |

| Ethoxide (C₂H₅O⁻) | 1-(2-Ethoxyethyl)-2-nitrobenzene |

| Phenoxide (C₆H₅O⁻) | 1-(2-Phenoxyethyl)-2-nitrobenzene |

Reactions with Thiolates: Formation of Thioethers

Thiolates (RS⁻) are excellent nucleophiles and readily displace the chloride to form thioethers.[3] Thiolates are generally more nucleophilic than their corresponding alkoxides.[3] They are typically generated by treating a thiol with a base.

Table 3: Representative SN2 Reactions with Thiolate Nucleophiles

| Nucleophile (from Thiol) | Product |

| Ethanethiolate (C₂H₅S⁻) | 1-(2-Ethylthioethyl)-2-nitrobenzene |

| Benzenethiolate (C₆H₅S⁻) | 1-(2-Phenylthioethyl)-2-nitrobenzene |

Reaction with Azide Ion: Synthesis of 1-(2-Azidoethyl)-2-nitrobenzene

The azide ion (N₃⁻) is a potent nucleophile and participates in efficient SN2 reactions with primary alkyl halides to produce organic azides.[4] These products are highly versatile intermediates, for instance, in "click chemistry" or for reduction to primary amines. The reaction of 1-(2-chloroethyl)-2-nitrobenzene with sodium azide is expected to proceed smoothly to yield 1-(2-azidoethyl)-2-nitrobenzene.[5][6]

Intramolecular Cyclization: A Pathway to Indole Derivatives

A significant and synthetically valuable reaction pathway for derivatives of 1-(2-chloroethyl)-2-nitrobenzene is intramolecular cyclization, most notably through reductive cyclization.

Reductive Cyclization to Form Indole

This two-step process begins with the reduction of the nitro group to a primary amine, forming 2-(2-chloroethyl)aniline. The newly formed amino group then acts as an internal nucleophile, attacking the adjacent chloroethyl side chain in an intramolecular SN2 reaction to furnish indole.

Caption: Reductive cyclization pathway to indole.

Common reducing agents for the nitro group include catalytic hydrogenation (e.g., Pd/C with H₂), or metals in acidic media (e.g., Fe/HCl).

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

While the SN2 reaction at the side chain is generally favored, under more forcing conditions or with particularly strong and non-basic nucleophiles, nucleophilic aromatic substitution on the benzene ring can occur. The ortho-nitro group strongly activates the ring for such an attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The presence of the electron-withdrawing nitro group in the ortho position provides significant stabilization for this negatively charged intermediate.[8]

Caption: General mechanism for SNAr.

It is important to note that for 1-(2-chloroethyl)-2-nitrobenzene, the "leaving group" in a potential SNAr reaction would be the entire chloroethyl substituent, which is not a typical leaving group for this reaction type. A more plausible SNAr scenario would involve a related substrate, such as 1-chloro-2-(2-chloroethyl)-nitrobenzene, where a chlorine atom on the ring would be the leaving group. However, the principle of ring activation by the ortho-nitro group remains a key consideration in the overall reactivity profile.

Experimental Protocols

The following are generalized experimental protocols for key transformations of 1-(2-chloroethyl)-2-nitrobenzene, adapted from procedures for analogous compounds.

General Procedure for SN2 Reaction with an Amine

-

To a solution of 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added the amine (2.0-3.0 eq).

-

A non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl generated.

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Reductive Cyclization to Indole

-

A solution of 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is prepared in a flask suitable for hydrogenation.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

The flask is evacuated and backfilled with hydrogen gas (or a hydrogen source like ammonium formate is added).

-

The reaction is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

A base (e.g., NaHCO₃, K₂CO₃) is added to the residue, and the mixture is heated to effect cyclization.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude indole is purified by column chromatography or recrystallization.

Conclusion

The reactivity of 1-(2-chloroethyl)-2-nitrobenzene is dominated by nucleophilic substitution at the primary alkyl chloride of the side chain under typical conditions. This SN2 pathway provides a reliable route to a variety of functionalized 2-nitrophenyl-ethane derivatives. A key synthetic application of this scaffold is the reductive cyclization to form the indole ring system, a privileged structure in medicinal chemistry. While the ortho-nitro group activates the aromatic ring, SNAr reactions are generally less favored compared to the facile SN2 displacement on the side chain. A thorough understanding of these competing pathways allows for the strategic manipulation of reaction conditions to achieve the desired synthetic outcome.

References

-

Forbes, E. J. (1955). The synthesis of some N-substituted 2-(3 : 4-dihydroxyphenyl)ethylamines. Journal of the Chemical Society, 3926. [Link]

-

Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. [Link]

-

Klüfers, P., & Mayer, P. (2019). 1-Azido-2-nitro-2-azapropane and 1-Nitrotetrazolato-2-nitro-2-azapropane. ResearchGate. [Link]

-

Manthey, J. W. (n.d.). RADICAL ANIONS AS INTERMEDIATES IN SUBSTITUTION REACTIONS (PARA-NITROCUMYL CHLORIDE). Purdue University. [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

-

Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

-

MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

-

Vaia. (n.d.). Reaction of acid chlorides with sodium azide. [Link]

-

Ashenhurst, J. (2018, June 29). Some Reactions of Azides. Master Organic Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. "RADICAL ANIONS AS INTERMEDIATES IN SUBSTITUTION REACTIONS (PARA-NITROC" by JOSEPH WILLIAM MANTHEY [docs.lib.purdue.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

Thermodynamic Stability of 1-(2-Chloroethyl)-2-nitrobenzene at Room Temperature: A Comprehensive Technical Guide

Executive Summary

1-(2-Chloroethyl)-2-nitrobenzene (CAS: 28917-41-1) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized indole derivatives. Due to the presence of a highly electron-withdrawing nitro group positioned ortho to an alkyl chain bearing a terminal chloride leaving group, the molecule presents a fascinating thermodynamic profile.

At room temperature (25°C / 298 K), 1-(2-Chloroethyl)-2-nitrobenzene is kinetically stable but thermodynamically metastable . While it does not spontaneously degrade under standard ambient conditions, the inherent energy of the carbon-nitro ( C−NO2 ) bond and the susceptibility of the chloroethyl group to elimination reactions mean that the compound resides in a shallow potential energy well. This whitepaper explores the causality behind its thermodynamic behavior, details the mechanistic pathways of its degradation, and establishes self-validating experimental protocols for assessing its shelf-life and thermal safety.

Molecular Architecture & Thermodynamic Principles

Thermodynamic vs. Kinetic Stability

The stability of nitroaromatic compounds is governed by the high bond-dissociation energy (BDE) of the C−NO2 bond (approximately 297 ± 17 kJ/mol)[1]. However, the overall molecule is thermodynamically metastable because its decomposition into smaller, more stable molecules (such as HCl , H2O , and polymerized aromatic residues) is highly exothermic.

At room temperature, the activation energy ( Ea ) required to initiate decomposition or elimination is sufficiently high (typically >120 kJ/mol) to prevent spontaneous degradation. Thus, the compound is kinetically trapped in its intact state.

The "Ortho Effect" and Causality of Degradation

The specific positioning of the nitro group ortho to the chloroethyl chain creates unique vulnerabilities. The strongly electron-withdrawing nature of the −NO2 group increases the acidity of the benzylic protons on the ethyl chain. If the compound is exposed to trace bases, localized thermal stress, or prolonged UV radiation, the activation energy barrier is lowered, triggering an E2 dehydrohalogenation. This eliminates hydrogen chloride ( HCl ) to form 1-nitro-2-vinylbenzene, a thermodynamic sink that is significantly more stable due to extended π -conjugation [2]. Furthermore, under reductive conditions, the proximity of the nitro and chloroethyl groups facilitates intramolecular cyclization to form 1H -indole derivatives [3].

Mechanistic pathway of 1-(2-Chloroethyl)-2-nitrobenzene degradation via E2 elimination.

Quantitative Data Summary

To understand the baseline stability of 1-(2-Chloroethyl)-2-nitrobenzene, we must look at its thermodynamic parameters derived from calorimetric studies of structurally similar ortho-substituted nitroaromatics[1].

| Parameter | Value / Range | Implication for Room Temperature (25°C) Storage |

| Enthalpy of Decomposition ( ΔHdecomp ) | -500 to -1200 J/g | Highly exothermic; potential for thermal runaway if Tonset is reached. |

| Onset Temperature ( Tonset ) | 150°C - 170°C | Safe at 25°C; requires significant thermal input to initiate bulk decomposition. |

| Activation Energy ( Ea ) | ~120 - 150 kJ/mol | High kinetic barrier prevents spontaneous room-temperature degradation. |

| Isothermal Heat Flow at 25°C | < 2 μW/g | Negligible spontaneous reaction rate; confirms long-term shelf stability. |

| Vapor Pressure at 25°C | ~0.0013 mmHg | Low volatility; minimizes risk of vapor-phase degradation. |

Experimental Workflows: Self-Validating Systems

To empirically validate the thermodynamic stability of 1-(2-Chloroethyl)-2-nitrobenzene, researchers must employ a multi-tiered calorimetric approach. Relying solely on high-temperature Differential Scanning Calorimetry (DSC) can mask low-temperature autocatalytic behaviors. Therefore, a self-validating system combining dynamic heating and isothermal microcalorimetry is required [4].

Self-validating thermodynamic assessment workflow for nitroaromatic compounds.

Protocol 1: Isothermal Microcalorimetry (TAM) for True Room-Temperature Baseline

This protocol measures the absolute heat flow of the sample at exactly 25°C, providing direct evidence of thermodynamic stability without the need for Arrhenius extrapolation.

-

Calibration: Calibrate a Thermal Activity Monitor (TAM IV) at 25.000°C using electrical substitution heating to establish a baseline noise level of < 0.1 μW .

-

Sample Preparation: Under a nitrogen atmosphere, weigh exactly 1.000 g of highly purified 1-(2-Chloroethyl)-2-nitrobenzene into a 4 mL glass ampoule.

-

Sealing: Crimp-seal the ampoule with a Teflon-lined cap to prevent the escape of any potential volatile degradation products (e.g., HCl ).

-

Equilibration & Measurement: Lower the ampoule into the measurement position. Allow 45 minutes for thermal equilibration. Record the heat flow ( μW/g ) continuously for 72 hours.

-

Validation: A stable, non-accelerating heat flow of < 2 μW/g validates that the compound is kinetically stable at room temperature. Any upward drift indicates autocatalytic degradation.

Protocol 2: Ramped DSC for Predictive Hazard Modeling

To determine the energy barrier ( Ea ) and total thermodynamic potential ( ΔHdecomp ), dynamic heating is employed [4].

-

Crucible Loading: Weigh 2-5 mg of the sample into a gold-plated, high-pressure DSC crucible. Gold is chosen to prevent catalytic interference from standard aluminum or steel crucibles, which can react with trace HCl .

-

Atmosphere: Purge the DSC furnace with dry Nitrogen at 50 mL/min.

-

Thermal Ramp: Heat the sample from 25°C to 350°C at a strict rate of 5°C/min.

-

Data Integration: Identify the first exothermic peak. Integrate the area under the curve to calculate ΔHdecomp (J/g) and extrapolate the leading edge to determine Tonset .

-

Validation: Perform the test at multiple heating rates (e.g., 2, 5, 10°C/min) and apply the Kissinger equation to calculate the precise activation energy ( Ea ), validating the kinetic barrier keeping the molecule stable at 25°C.

Conclusion & Best Practices for Storage

1-(2-Chloroethyl)-2-nitrobenzene is thermodynamically primed for exothermic decomposition but is protected by a robust kinetic barrier at room temperature. To maintain this stability and prevent premature degradation:

-

Temperature: Store at 2-8°C (refrigerated) to further suppress any baseline kinetic activity, though short-term handling at 25°C is perfectly safe.

-

Chemical Environment: Isolate strictly from bases (amines, hydroxides, carbonates) and transition metals (iron, copper), which act as catalysts to lower the Ea for E2 elimination and reduction pathways, respectively [1][2].

-

Light: Store in amber vials to prevent UV-induced radical initiation of the benzylic carbon.

By understanding the causality between the molecule's structural thermodynamics and its environmental triggers, researchers can confidently utilize 1-(2-Chloroethyl)-2-nitrobenzene in complex synthetic workflows without compromising safety or yield.

References

-

Du, P., & Peters, D. G. (2010). Reduction of 1-(2-Chloroethyl)-2-nitrobenzene and 1-(2-Bromoethyl)-2-nitrobenzene at Carbon Cathodes: Electrosynthetic Routes to 1-Nitro-2-vinylbenzene and 1H-Indole. Journal of The Electrochemical Society, 157(11), F167-F172. Available at: [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Available at:[Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

Application Note: 1-(2-Chloroethyl)-2-nitrobenzene as a Bifunctional Alkylating Agent in Heterocyclic Drug Discovery

Introduction & Mechanistic Rationale

In small-molecule drug discovery, the efficient and modular construction of rigidified heterocyclic scaffolds—such as indolines, tetrahydroquinolines, and benzodiazepines—is a cornerstone of lead optimization. 1-(2-Chloroethyl)-2-nitrobenzene (CAS 28917-41-1) is a highly versatile building block that serves a dual purpose in these synthetic workflows: it acts as a controlled alkylating agent and provides a latent nucleophile for cascade cyclizations.

As a Senior Application Scientist, selecting the right reagent requires balancing reactivity with stability. The mechanistic advantages of this specific reagent include:

-

Controlled Electrophilicity: The 2-chloroethyl moiety undergoes predictable SN2 displacement by primary and secondary amines. Unlike its bromo- or iodo- analogs, the chloride is significantly less prone to base-catalyzed E2 elimination (which would yield the unwanted 2-nitrostyrene byproduct), allowing for higher yields during prolonged heating.

-

Latent Reactivity: The ortho-nitro group acts as a masked primary amine. As highlighted in the design of combinatorial libraries, that are completely orthogonal to standard peptide and small-molecule protecting groups (e.g., Boc, Fmoc)[1].

-

Cascade Potential: Upon selective reduction, the newly unmasked aniline intermediate is perfectly positioned for to form complex N-heterocycles[2].

Process Visualizations

Fig 1. Workflow for N-alkylation and cascade cyclization to N-heterocycles.

Fig 2. Chemoselective reduction pathways for 2-(2-nitrophenyl)ethyl derivatives.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific reagent causalities are embedded to ensure mechanistic fidelity and reproducibility.

Protocol A: In Situ Finkelstein-Assisted N-Alkylation

Objective: To cleanly alkylate a primary amine while suppressing over-alkylation and base-catalyzed elimination side-reactions.

-

Preparation: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add anhydrous K2CO3 (2.0 equiv) and KI (0.1 equiv).

-

Causality Insight: K2CO3 is selected as a mild, non-nucleophilic base that neutralizes the generated HCl without being strong enough to promote E2 elimination of the alkyl halide. The addition of catalytic KI facilitates an in situ Finkelstein reaction, transiently converting the stable alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the SN2 displacement.

-

-

Addition: Dropwise add 1-(2-chloroethyl)-2-nitrobenzene (1.1 equiv) dissolved in a minimal volume of DMF to maintain controlled stoichiometry.

-

Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor progression via LC-MS. The mass of the desired intermediate should reflect [M+H]+=Amine Mass+149 Da .

-

Workup: Quench the reaction with H2O and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction & Cascade Cyclization

Objective: To unmask the aniline nucleophile and drive intramolecular cyclization without degrading halogenated pharmacophores required for downstream cross-coupling.

-

Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 equiv) in a solvent mixture of Ethanol/Ethyl Acetate (1:1 v/v, 0.1 M).

-

Reagent Selection: Add SnCl2⋅2H2O (5.0 equiv).

-

Causality Insight: While[3], it frequently causes hydrodehalogenation of aryl halides (Cl, Br, I)—which are critical vectors for downstream Suzuki or Sonogashira couplings. SnCl2 is highly chemoselective, reducing the nitro group while leaving aryl halides completely intact.

-

-

Reaction: Heat the suspension to 70 °C for 4–6 hours. Upon reduction to the aniline, the intermediate will typically undergo spontaneous intramolecular cyclization onto an adjacent electrophile (e.g., an ester, ketone, or leaving group on the original amine framework) to form the target heterocycle.

-

Workup (Self-Validating Step): Cool to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO3 until pH 8 is reached.

-

Critical Handling: The addition of base precipitates insoluble tin salts. You must filter the resulting milky suspension through a tightly packed pad of Celite before extraction. Failure to do so will result in severe, unbreakable emulsions during the EtOAc extraction phase. Extract the clear filtrate with EtOAc, dry, and concentrate.

-

Quantitative Data: Chemoselectivity in Nitro Reduction

To guide synthetic planning, the following table summarizes the optimal reduction conditions based on the functional group tolerance required for the target molecule.

| Reduction System | Typical Conditions | Reaction Time | Functional Group Tolerance | Primary Application in Drug Discovery |

| Pd/C, H2 | 10% Pd/C, H2 (1 atm), MeOH, RT | 1–3 h | Alcohols, Ethers, Esters, Amides | Rapid, clean reduction for late-stage intermediates lacking halogens. |

| SnCl2⋅2H2O | EtOH or EtOAc, 70 °C | 4–6 h | Aryl Halides (Cl, Br, I) , Alkenes | Preserving cross-coupling vectors for subsequent SAR exploration. |

| Fe, NH4Cl | EtOH/ H2O (4:1), 80 °C | 2–5 h | Alkenes, Alkynes, Sensitive Rings | Mild reduction for highly functionalized, fragile molecular scaffolds. |

| Zn, AcOH | THF/AcOH, RT to 50 °C | 2–4 h | Aryl Halides, Acid-stable groups | Alternative to SnCl2 when avoiding heavy metal (Tin) contamination. |

References

- Title: Bifunctional complexes and methods for making and using such complexes | Source: Google Patents | URL

-

Title: Chemical Approaches To The Synthesis of Peptides and Proteins | Source: Scribd | URL: [Link]

Sources

Cross-coupling reaction conditions using 1-(2-Chloroethyl)-2-nitrobenzene

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(2-Chloroethyl)-2-nitrobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Substrate Analysis & Mechanistic Rationale

The functionalization of unactivated alkyl chlorides remains a formidable challenge in modern organic synthesis [3]. 1-(2-Chloroethyl)-2-nitrobenzene presents a particularly complex trifecta of reactivity hurdles for cross-coupling:

-

High Bond Dissociation Energy: The unactivated C(sp3)−Cl bond is highly stable, resulting in sluggish oxidative addition by low-valent transition metals.

-

Propensity for β -Hydride Elimination: The presence of β -hydrogens on the alkyl chain means that any formed alkyl-metal intermediate is highly susceptible to unimolecular β -hydride elimination, which would yield 2-nitrostyrene rather than the desired cross-coupled product.

-

Redox-Sensitive Nitro Group: The ortho-nitro substituent is easily reduced. Standard cross-electrophile coupling (XEC) conditions rely on stoichiometric metallic reductants (e.g., Zn0 or Mn0 ), which rapidly reduce nitroarenes to anilines or hydroxylamines, destroying the substrate [1].

The Causality of Catalyst Selection: To bypass these issues, we employ a Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing Tricyclohexylphosphine ( PCy3 ) as the ligand [2].

-

Why PCy3 ? The strong σ -donating nature of PCy3 creates an electron-rich Pd(0) center capable of inserting into the recalcitrant C−Cl bond. More importantly, its massive steric bulk (cone angle θ≈170∘ ) forces the transmetalated alkyl-Pd-aryl intermediate to undergo rapid reductive elimination. This steric crowding accelerates C–C bond formation so significantly that it outcompetes the undesired β -hydride elimination pathway.

-

Why avoid Nickel/Zinc? By utilizing an arylboronic acid as the nucleophile and a mild base ( K3PO4 ), we completely avoid the strong reductants required in Ni-catalyzed XEC, preserving the integrity of the nitro group [1].

Figure 1: Reaction pathways highlighting the causality of catalyst and condition selection.

Reaction Optimization & Quantitative Data

The development of this protocol required careful tuning of the microenvironment around the metal center. Table 1 summarizes the optimization data, demonstrating the direct causality between reagent choice and reaction outcome.

Table 1: Optimization of Cross-Coupling Conditions

| Entry | Catalyst / Ligand | Base | Reductant | Yield (%) | Primary Byproduct / Observation |

| 1 | Pd(OAc)2 / PPh3 | K3PO4 | None | < 5% | 2-Nitrostyrene ( β -elimination dominates) |

| 2 | NiCl2(dme) / dtbbpy | None | Zn(0) | 0% | Aniline derivatives (Nitro reduction) |

| 3 | Pd(OAc)2 / PCy3 | Na2CO3 | None | 42% | Unreacted starting material (Base too weak) |

| 4 | Pd(OAc)2 / PCy3 | K3PO4⋅H2O | None | 86% | None (Clean conversion) |

Conditions: 1-(2-Chloroethyl)-2-nitrobenzene (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (2.0 equiv), Toluene/H₂O (10:1), 90 °C, 16 h.

Figure 2: Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling of alkyl chlorides.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. Built-in checkpoints ensure that the researcher can verify the success of the reaction at intermediate stages before committing to final purification.

Materials Required:

-

Electrophile: 1-(2-Chloroethyl)-2-nitrobenzene (1.0 mmol, 185.6 mg)

-

Nucleophile: Phenylboronic acid (1.5 mmol, 183.0 mg)

-

Precatalyst: Palladium(II) acetate, Pd(OAc)2 (0.05 mmol, 11.2 mg, 5 mol%)

-

Ligand: Tricyclohexylphosphine, PCy3 (0.10 mmol, 28.0 mg, 10 mol%)

-

Base: Potassium phosphate monohydrate, K3PO4⋅H2O (2.0 mmol, 460.6 mg)

-

Solvent: Toluene / Deionized H2O (10:1 ratio, 4.0 mL total), rigorously sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology:

-

Reaction Assembly (Benchtop): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 , PCy3 , Phenylboronic acid, and K3PO4⋅H2O .

-

Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

-

Reagent Introduction: Via a gas-tight syringe, add the sparged Toluene/ H2O solvent mixture. Finally, inject the 1-(2-Chloroethyl)-2-nitrobenzene.

-

Validation Checkpoint 1 (Catalyst Activation): Upon stirring at room temperature for 5 minutes, observe the solution transition from a reddish-orange suspension to a pale yellow/brown homogeneous mixture. This color shift confirms the in situ reduction of Pd(II) to the active Pd(0)Ln species.

-

-

Thermal Promoted Coupling: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

-

Validation Checkpoint 2 (Reaction Progress): After 16 hours, cool to room temperature. Remove a 10 μL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The starting material ( Rf≈0.5 ) should be absent, replaced by a new UV-active spot ( Rf≈0.45 ).

-

-

Quench and Extraction: Dilute the crude mixture with 10 mL of Ethyl Acetate and 10 mL of Deionized Water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 2×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4 , and filter.

-

Quantitative Mass Balance: Concentrate the filtrate in vacuo.

-

Validation Checkpoint 3 (Crude NMR): Add exactly 0.33 mmol (55.5 mg) of 1,3,5-trimethoxybenzene as an internal standard. Take a crude 1H NMR in CDCl3 . Compare the integration of the internal standard aromatic protons (s, 3H, 6.1 ppm) against the newly formed benzylic methylene protons of the product to calculate the precise spectroscopic yield prior to column losses.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to afford 1-(2-phenylethyl)-2-nitrobenzene as a pale yellow oil.

Analytical Validation

Successful execution of the protocol will yield 1-(2-phenylethyl)-2-nitrobenzene. Verify the structural integrity using the following expected spectroscopic markers:

-

1H NMR (400 MHz, CDCl3 ): δ 7.95 (dd, J = 8.1, 1.3 Hz, 1H, Ar-H adjacent to NO2 ), 7.52 (td, J = 7.5, 1.3 Hz, 1H), 7.40-7.15 (m, 7H, Ar-H), 3.15 (m, 2H, Ar−CH2 ), 2.95 (m, 2H, Ar−CH2 ). Note the complete disappearance of the CH2−Cl triplet typically found around 3.7 ppm.

-

13C NMR (100 MHz, CDCl3 ): δ 149.5 (C- NO2 ), 140.8, 136.2, 133.1, 131.8, 128.6, 128.4, 127.5, 126.2, 124.8, 37.2 ( CH2 ), 35.4 ( CH2 ).

-

HRMS (ESI-TOF): Calculated for C14H14NO2 [ M+H ] + 228.1025; Found 228.1021.

References

-

Title: Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Halides Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

-

Title: A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 Source: Angewandte Chemie International Edition URL: [Link][2]

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

Sources

- 1. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Chloroethyl)-2-nitrobenzene in the Synthesis of Indole Scaffolds: Application Notes and Protocols

Introduction: A Versatile Building Block for a Privileged Heterocycle

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies. Among the myriad of strategies, the reductive cyclization of ortho-substituted nitroaromatics presents a powerful and direct approach to the indole framework. 1-(2-Chloroethyl)-2-nitrobenzene has emerged as a particularly valuable precursor in this context. Its bifunctional nature, featuring a nitro group poised for reduction and a reactive chloroethyl side chain, enables a facile intramolecular cyclization cascade to furnish the indole ring system.

This technical guide provides an in-depth exploration of the application of 1-(2-Chloroethyl)-2-nitrobenzene in heterocyclic synthesis, with a primary focus on the construction of indoles. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the critical experimental parameters that govern the success of the synthesis.

The Core Transformation: Reductive Cyclization to the Indole Nucleus

The primary application of 1-(2-Chloroethyl)-2-nitrobenzene in heterocyclic synthesis is its conversion to indole via a tandem reduction and intramolecular cyclization sequence. This process offers a robust and often high-yielding route to the parent indole, a crucial starting point for further functionalization.

Mechanistic Rationale

The overall transformation proceeds through two key steps within a single pot:

-

Reduction of the Nitro Group: The synthesis is initiated by the reduction of the aromatic nitro group to a primary amine. This is the pivotal step, as the resulting aniline is the nucleophile required for the subsequent ring-forming reaction. The choice of reducing agent is critical and can be tailored to the specific substrate and desired reaction conditions.

-

Intramolecular Nucleophilic Substitution: The newly formed amino group, being proximate to the chloroethyl side chain, readily undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This SN2-type reaction results in the formation of the five-membered pyrrole ring fused to the benzene core, with the concomitant expulsion of a chloride ion. Subsequent aromatization, typically through the loss of a proton, yields the final indole product.

This mechanistic pathway is analogous to the well-established synthesis of indoles from 1-(2-bromoethyl)-2-nitrobenzene and shares conceptual similarities with the reductive cyclization step of the Leimgruber-Batcho indole synthesis.[1][2]

Figure 1: A simplified workflow for the synthesis of indole from 1-(2-chloroethyl)-2-nitrobenzene.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step procedures for the synthesis of indole from 1-(2-chloroethyl)-2-nitrobenzene using different reducing agents. The choice of method often depends on the available equipment, scale of the reaction, and safety considerations.

Protocol 1: Iron-Mediated Reductive Cyclization in Acetic Acid

This is a classical, cost-effective, and operationally simple method that is well-suited for a broad range of laboratory settings. Iron powder in acetic acid is a robust reducing system for nitroarenes.

Materials:

-

1-(2-Chloroethyl)-2-nitrobenzene

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite® or other filter aid

-

Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in a 4:1 (v/v) mixture of ethanol and glacial acetic acid.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (4.0 - 5.0 eq) portion-wise. The reaction may be mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain vigorous stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the solvents.

-

Partition the resulting residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude indole.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure indole.

-

Protocol 2: Catalytic Hydrogenation

This method is often cleaner and can provide higher yields than metal/acid reductions. However, it requires specialized equipment for handling hydrogen gas.

Materials:

-

1-(2-Chloroethyl)-2-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(2-chloroethyl)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

-

Work-up:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be further purified by column chromatography as described in Protocol 1, if necessary.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter that can influence the yield, purity, and overall efficiency of the indole synthesis.

| Reducing Agent | Advantages | Disadvantages |

| Fe/AcOH | Inexpensive, readily available, operationally simple. | Can require harsh acidic conditions, work-up can be tedious due to iron salts. |

| H₂/Pd-C | High yields, clean reaction, mild conditions. | Requires specialized hydrogenation equipment, potential for catalyst poisoning, safety concerns with H₂ gas. |

| SnCl₂/HCl | Effective for a wide range of nitro compounds. | Stoichiometric amounts of tin salts are generated, which can be toxic and difficult to remove. |

| Na₂S₂O₄ | Mild reducing agent, useful for sensitive substrates. | Often requires a two-phase system, may not be as potent as other methods. |

Application in the Synthesis of Substituted Indoles

The true utility of 1-(2-chloroethyl)-2-nitrobenzene and its derivatives lies in their potential to generate a diverse array of substituted indoles. By starting with a substituted 2-nitroethylbenzene, various functional groups can be incorporated into the final indole product. For example, the synthesis of 7-chloroindole, a valuable intermediate in pharmaceutical research, can be envisioned through a similar reductive cyclization strategy starting from a dichlorinated precursor.[3][4]

Alternative Heterocyclic Syntheses: A Note on Scope

While the synthesis of indoles is the most prominent application, the fundamental strategy of reductive cyclization of ortho-substituted nitroarenes is a versatile tool in heterocyclic chemistry. In principle, by modifying the side chain attached to the nitrobenzene core, other heterocyclic systems could be accessible. For instance, precursors leading to the formation of quinolines or other fused N-heterocycles could be designed. However, it should be noted that the synthesis of quinolines from 1-(2-chloroethyl)-2-nitrobenzene is not a commonly reported transformation, with classical methods such as the Skraup or Friedlander syntheses being more prevalent for that particular scaffold.[5][6]

Conclusion

1-(2-Chloroethyl)-2-nitrobenzene is a highly effective and versatile precursor for the synthesis of the indole ring system. The reductive cyclization pathway provides a direct and efficient means to construct this privileged heterocycle. The choice of reducing agent can be tailored to the specific needs of the researcher, with both classical metal/acid systems and modern catalytic hydrogenation methods offering reliable routes. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2052–2053.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Indole-Based Compounds Using Dimethoxymethanamine. BenchChem.

- Sigma-Aldrich. 7-Chloroindole 97. (Product Page).

- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Indoles: Evaluating Routes from ortho-Nitroaryl Precursors. BenchChem.

- Leimgruber–B

- Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-768.

- BenchChem. (2025). Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis. BenchChem.

- Söderberg, B. C. G. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Molecules, 27(21), 7265.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Ragaini, F., et al. (2022).

- Rahman, S. M. A. (2015). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU.

- Organic Syntheses Procedure.

- Fuji, M., et al. (2002). Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine. Organic Letters, 4(15), 2549–2551.

- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29.

- Organic Chemistry Portal. Synthesis of quinolines.

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-708.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry, 75(4), 1266-1270.

- ResearchGate.

- ResearchGate. Trial to synthesize quinolone using benzyl alcohol. Reaction conditions.

- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis.

- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.

- Preparation and Properties of Quinoline. (n.d.).

- IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE.

- National Institute of Justice. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.

- BenchChem.

- ECHEMI. How to synthesise 2-aminoethyl benzene.

- MDPI. Chemistry of 2-(2′-Aminophenyl)

- Chemical Communications (RSC Publishing). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

- Organic Chemistry Portal.

- RSC Publishing. Catalyst-free reductive cyclization of bis(2-aminophenyl)

- PubMed. S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles.

- PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]

Troubleshooting low solubility of 1-(2-Chloroethyl)-2-nitrobenzene in polar solvents

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloroethyl)-2-nitrobenzene in polar solvents. Our objective is to move beyond simple procedural steps and provide a foundational understanding of the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Core Issue Analysis: The "Like Dissolves Like" Dilemma

The primary challenge in solubilizing 1-(2-Chloroethyl)-2-nitrobenzene stems from its amphipathic, yet predominantly nonpolar, molecular structure. The molecule consists of:

-

A nonpolar benzene ring and a chloroethyl group (-CH2CH2Cl).

-

A polar nitro group (-NO2).

While the nitro group imparts some polarity, the overall character of the molecule is dominated by its nonpolar regions. Consequently, it exhibits poor solubility in highly polar solvents like water, as the polar solvent molecules would rather interact with each other (via strong hydrogen bonds in the case of water) than solvate the nonpolar parts of the molecule. The principle that "like dissolves like" dictates that its solubility will be significantly higher in non-polar or moderately polar organic solvents.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of 1-(2-Chloroethyl)-2-nitrobenzene in an aqueous buffer is cloudy and a precipitate has formed. What is the immediate cause and what are my initial troubleshooting steps?

A1: A cloudy solution or the presence of a precipitate are definitive signs that the concentration of 1-(2-Chloroethyl)-2-nitrobenzene has exceeded its solubility limit in your chosen solvent system. You have created a supersaturated, unstable solution that has subsequently crashed out.

Initial Troubleshooting Workflow

Caption: Formation of a water-soluble inclusion complex.

-

Detailed Protocol:

-

Select a suitable cyclodextrin, such as HP-β-CD.

-

Prepare your aqueous solvent.

-

Dissolve the HP-β-CD in the solvent first. A molar ratio of 2:1 or higher (cyclodextrin:compound) is a good starting point.

-

Once the cyclodextrin is fully dissolved, add the 1-(2-Chloroethyl)-2-nitrobenzene.

-

Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating or sonication can accelerate this process. The solution should clarify as the complex forms.

-

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Wikipedia. (n.d.). Cosolvent.

- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

- MDPI. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

- Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.

- Vertex AI Search. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC.

- E3S Web of Conferences. (n.d.). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures.

- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.

- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

- Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?.

- Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.

- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

- Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.

- Pharmaceutical Technology. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.

- IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.

- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.

- INCHEM. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.

- Nouryon. (n.d.). Non-ionic surfactants.

- Wikipedia. (n.d.). 2-Nitrochlorobenzene.

Sources

Optimizing temperature and pressure for 1-(2-Chloroethyl)-2-nitrobenzene hydrogenation

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of 1-(2-chloroethyl)-2-nitrobenzene. As a Senior Application Scientist, I have designed this resource to help you navigate the complex kinetic network of this reaction. Our primary objective is the selective reduction of the nitro group (-NO₂) to an amine (-NH₂) while strictly preserving the highly sensitive aliphatic carbon-chlorine (C-Cl) bond.

Issue Diagnostics & Mechanistic FAQs